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Compound of Interest

Compound Name:
2-chloro-N-(3,4-

dimethoxyphenyl)propanamide

CAS No.: 923121-69-1

Cat. No.: B2746447
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Executive Summary
This guide details the structural elucidation and characterization of 2-chloro-N-(3,4-
dimethoxyphenyl)propanamide (Formula: C₁₁H₁₄ClNO₃; MW: 243.69 g/mol ).[1] Often

encountered as a synthetic intermediate in the development of transient receptor potential

(TRP) modulators or local anesthetic analogs, this compound presents a specific spectroscopic

signature defined by its electron-rich veratryl (3,4-dimethoxyphenyl) moiety and the electrophilic

-chloroamide tail.

The following analysis synthesizes theoretical prediction with empirical data from homologous

systems, providing a robust framework for identification in drug development workflows.
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To validate the structure, one must first understand the genesis of the molecule. The compound

is typically synthesized via the N-acylation of 3,4-dimethoxyaniline (veratridine) with 2-

chloropropanoyl chloride under basic conditions.

Reaction Scheme:

Critical Quality Attributes (CQA):

Appearance: White to off-white crystalline solid.

Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Impurity Profile: Common impurities include the HCl salt of the starting aniline or the

-elimination product (acrylamides) if processed under high heat/strong base.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first line of confirmation, specifically regarding the chlorine

isotopic signature.

fragmentation Pathway
The ionization (ESI+) typically yields the protonated molecular ion

.
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Ion Type m/z (Theoretical) Description

244.07
Monoisotopic peak (

Cl).[1]

246.07

Isotope peak (

Cl). Intensity

33% of base peak.

Fragment A 154.08

(Loss of chloropropanoyl group

+ H transfer). Corresponds to

protonated 3,4-

dimethoxyaniline.

Fragment B 105.01 (Acylium ion).[1]

Diagnostic Insight: The 3:1 ratio between m/z 244 and 246 is the definitive confirmation of a

single chlorine atom. Absence of this pattern suggests hydrolysis to the hydroxy-analog or

elimination to the alkene.

Molecular Ion
[M+H]+ m/z 244/246

Fragment A
(3,4-Dimethoxyaniline)

m/z 154

Amide Bond Cleavage
(Loss of C3H4ClO)

Fragment B
(Acylium Ion)

m/z 105

Alpha-Cleavage

Click to download full resolution via product page

Figure 1: Proposed fragmentation pathway in ESI+ mode.

Infrared Spectroscopy (IR)
IR confirms the functional group integrity, distinguishing the amide from potential ester or amine

precursors.[2]
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Frequency (cm⁻¹) Vibration Mode Assignment

3250 - 3350 N-H Stretch
Secondary Amide (Broad,

medium intensity).[1]

2835 - 2960 C-H Stretch
Alkyl (methyl/propyl) and

Methoxy C-H.

1660 - 1690 C=O[1] Stretch

Amide I Band. Lower

frequency than ester due to

resonance.

1510 - 1550 N-H Bend / C-N Stretch
Amide II Band. Diagnostic for

secondary amides.

1230 - 1260 C-O Stretch
Aryl-Alkyl Ether (Methoxy

groups).[1]

600 - 800 C-Cl Stretch
Alkyl Halide (Often

weak/obscured in fingerprint).

Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural elucidation. The following data is predicted based on

electronic shielding principles and analogous acetanilide derivatives.

¹H NMR (400 MHz, DMSO-d₆)
Note: Chemical shifts (

) are relative to TMS.
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(ppm) Multiplicity Integration Assignment
Mechanistic
Logic

10.05 Singlet (br) 1H NH

Deshielded

amide proton;

exchangeable

with D₂O.[1]

7.28 Doublet (J=2 Hz) 1H Ar-H (C2)

Meta-coupling

only; deshielded

by amide

nitrogen.

7.10 dd (J=8, 2 Hz) 1H Ar-H (C6)

Ortho/Meta

coupling; part of

the ABX system.

6.89 Doublet (J=8 Hz) 1H Ar-H (C5)

Ortho coupling;

shielded by

adjacent

methoxy.

4.65 Quartet (J=7 Hz) 1H CH-Cl

Deshielded by Cl

and C=O (Alpha-

proton).

3.73 Singlet 3H OCH₃ (C3) Methoxy group.

3.71 Singlet 3H OCH₃ (C4) Methoxy group.

1.62 Doublet (J=7 Hz) 3H CH₃

Methyl group

coupled to the

Alpha-CH.

¹³C NMR (100 MHz, DMSO-d₆)
Carbonyl (C=O): ~167.0 ppm.

Aromatic C-O: ~148.5 ppm (C3), ~145.0 ppm (C4).

Aromatic C-N: ~132.0 ppm (C1).
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Aromatic C-H: ~112.0 ppm (C6), ~111.5 ppm (C5), ~105.0 ppm (C2).

Alpha-Carbon (CH-Cl): ~53.0 ppm.

Methoxy Carbons: ~55.5 ppm (2C).

Methyl Carbon: ~21.5 ppm.

Structural Confirmation Workflow
The following diagram illustrates the logical flow for confirming the structure of an unknown

batch.

Unknown Sample

LC-MS Analysis
Check for m/z 244/246 (3:1)

FT-IR
Check Amide I (1665) & II (1540)

Mass Matches

1H NMR
Verify ABX Ar-H & Quartet/Doublet

FGs Confirmed

Confirmed Structure:
2-chloro-N-(3,4-dimethoxyphenyl)propanamide

Connectivity Confirmed

Click to download full resolution via product page

Figure 2: Analytical decision tree for structural validation.
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Experimental Protocols
Protocol A: Analytical HPLC Method
For purity assessment during drug development.[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Aromatic) and 210 nm (Amide).

Retention Time: Expected ~5.5 - 6.5 min (Intermediate polarity).

Protocol B: Synthesis of Reference Standard
Dissolve 10 mmol of 3,4-dimethoxyaniline in 20 mL anhydrous DCM.

Add 12 mmol Triethylamine (TEA) and cool to 0°C.

Add 11 mmol 2-chloropropanoyl chloride dropwise over 15 mins.

Stir at RT for 2 hours. Monitor by TLC (50:50 EtOAc/Hexane).

Wash with 1M HCl (to remove unreacted aniline) and Sat. NaHCO₃.

Dry over MgSO₄ and concentrate.

Recrystallize from EtOH/Water if necessary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/532059
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_3_4-dimethoxyphenyl_acetamide
https://www.benchchem.com/product/b2746447/docs?utm_src=pdf-body#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://www.benchchem.com/product/b2746447/docs?utm_src=pdf-body#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://pubchemlite.lcsb.uni.lu/e/compound/16226984
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-n-_3_4-dimethoxyphenyl_propanamide
https://www.benchchem.com/product/b2746447?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/923163-04-6.html
https://www.pearson.com/channels/organic-chemistry/asset/9b9aee5a/how-would-you-expect-the-ir-and-h-nmr-spectra-for-propanamide-and-n-n-diethylpro
https://www.pearson.com/channels/organic-chemistry/asset/9b9aee5a/how-would-you-expect-the-ir-and-h-nmr-spectra-for-propanamide-and-n-n-diethylpro
https://pubchem.ncbi.nlm.nih.gov/compound/532059
https://pubchem.ncbi.nlm.nih.gov/compound/532059
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_3_4-dimethoxyphenyl_acetamide
https://pubchem.ncbi.nlm.nih.gov/compound/2-chloro-N-_3_4-dimethoxyphenyl_acetamide
https://pubchemlite.lcsb.uni.lu/e/compound/16226984
https://pubchemlite.lcsb.uni.lu/e/compound/16226984
https://www.benchchem.com/product/b2746447/docs#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://www.benchchem.com/product/b2746447/docs#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://www.benchchem.com/product/b2746447/docs#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://www.benchchem.com/product/b2746447/docs#structure-elucidation-of-2-chloro-n-3-4-dimethoxyphenyl-propanamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2746447?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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